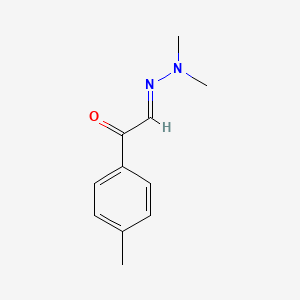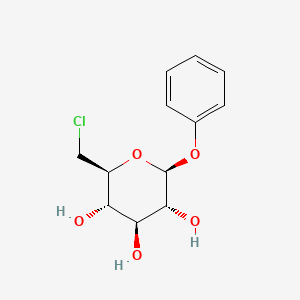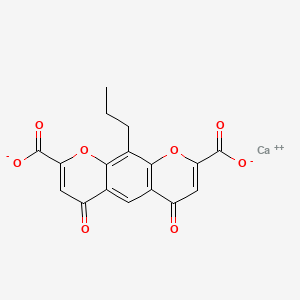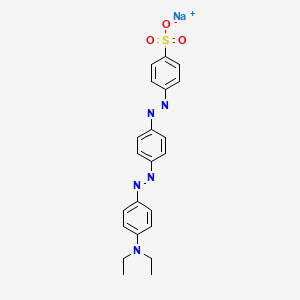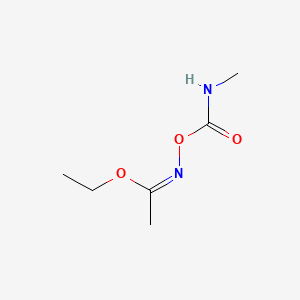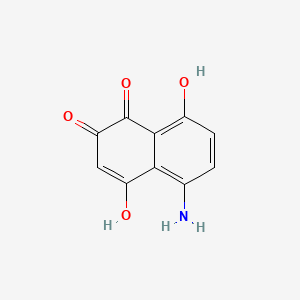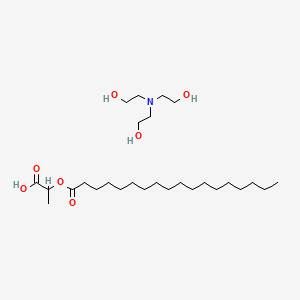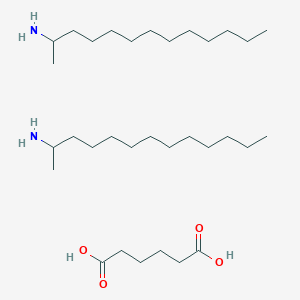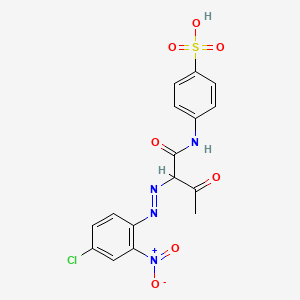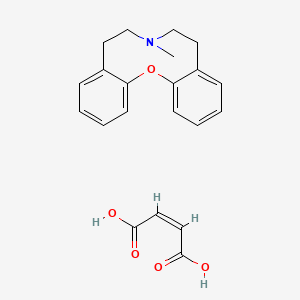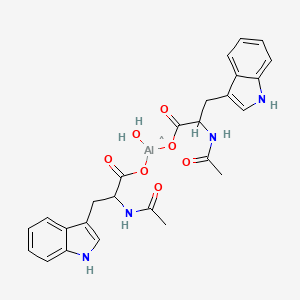
Bis(N-acetyl-DL-tryptophanato-ON,Oalpha)hydroxyaluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(N-Acetyl-DL-tryptophanato-on,oalpha)hydroxyaluminum: is a complex organometallic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes aluminum coordinated with two N-acetyl-DL-tryptophanate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis-(N-Acetyl-DL-tryptophanato-on,oalpha)hydroxyaluminum typically involves the reaction of aluminum salts with N-acetyl-DL-tryptophan in an appropriate solvent. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the yield and purity of the final product. Commonly, the reaction is carried out under controlled conditions to ensure the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for bis-(N-Acetyl-DL-tryptophanato-on,oalpha)hydroxyaluminum are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to obtain the compound in large quantities suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Bis-(N-Acetyl-DL-tryptophanato-on,oalpha)hydroxyaluminum can undergo various chemical reactions, including:
Oxidation: The compound may be susceptible to oxidation under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can alter the oxidation state of the aluminum center, potentially modifying the compound’s properties.
Substitution: Ligand substitution reactions can occur, where the N-acetyl-DL-tryptophanate ligands are replaced by other ligands.
Common Reagents and Conditions
The reactions involving bis-(N-Acetyl-DL-tryptophanato-on,oalpha)hydroxyaluminum typically require specific reagents and conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Various ligands that can replace the existing N-acetyl-DL-tryptophanate ligands under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized aluminum complexes, while reduction could produce reduced aluminum species. Substitution reactions result in new organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis-(N-Acetyl-DL-tryptophanato-on,oalpha)hydroxyaluminum has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of organometallic complexes.
Biology: The compound’s interaction with biological molecules makes it a valuable tool in biochemical studies.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism by which bis-(N-Acetyl-DL-tryptophanato-on,oalpha)hydroxyaluminum exerts its effects involves its interaction with molecular targets and pathways. The N-acetyl-DL-tryptophanate ligands play a crucial role in modulating the compound’s activity. These ligands can interact with specific receptors or enzymes, influencing biochemical pathways and cellular processes. The aluminum center may also participate in redox reactions, further contributing to the compound’s overall mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-DL-tryptophan: A simpler analog without the aluminum center, used in various biochemical applications.
Aluminum acetylacetonate: Another aluminum complex with different ligands, used in industrial and research settings.
Bis(acetylacetonato)aluminum: Similar in structure but with acetylacetonate ligands instead of N-acetyl-DL-tryptophanate.
Uniqueness
Bis-(N-Acetyl-DL-tryptophanato-on,oalpha)hydroxyaluminum is unique due to the presence of N-acetyl-DL-tryptophanate ligands, which impart specific chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
94482-38-9 |
|---|---|
Fórmula molecular |
C26H28AlN4O7 |
Peso molecular |
535.5 g/mol |
InChI |
InChI=1S/2C13H14N2O3.Al.H2O/c2*1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;;/h2*2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);;1H2/q;;+2;/p-2 |
Clave InChI |
YRHNXISCZRFHRR-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O[Al]OC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


